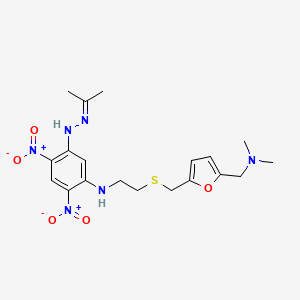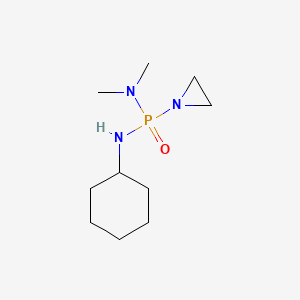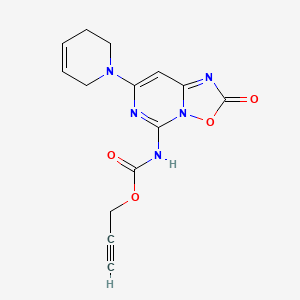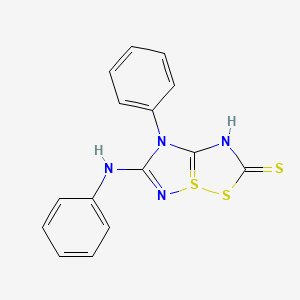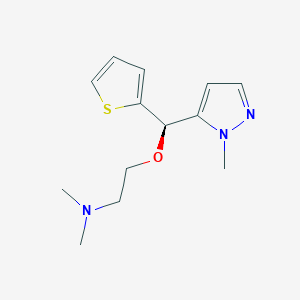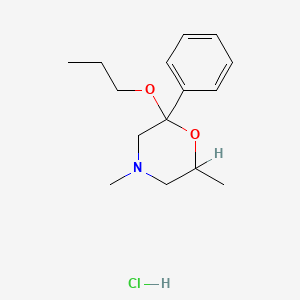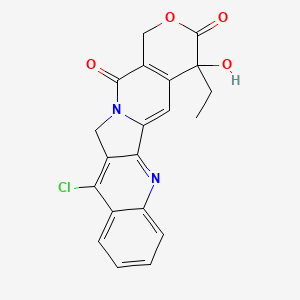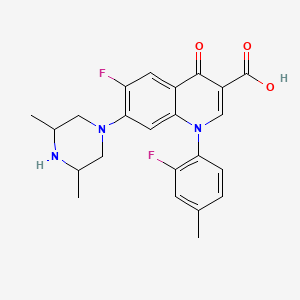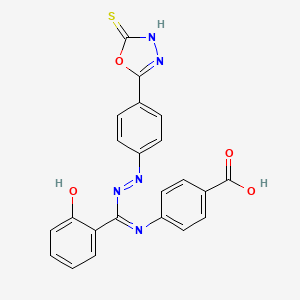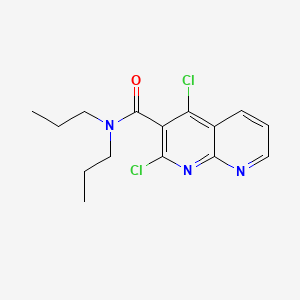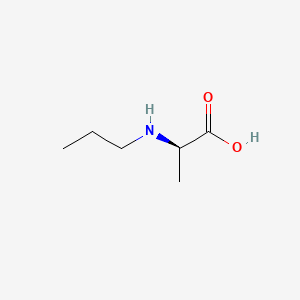
D-Alanine, N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, N-propyl-: is a derivative of the amino acid alanine, where the amino group is substituted with a propyl group This compound is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Alanine, N-propyl- can be synthesized through a series of chemical reactions starting from alanine. One common method involves the protection of the amino group, followed by alkylation with a propyl halide, and subsequent deprotection to yield the final product.
Microbial Fermentation: Another method involves the use of genetically engineered microorganisms to produce D-Alanine, N-propyl-.
Industrial Production Methods: Industrial production of D-Alanine, N-propyl- typically involves large-scale chemical synthesis due to its efficiency and scalability. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Alanine, N-propyl- can undergo oxidation reactions, where the amino group is converted to a corresponding oxime or nitroso compound.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Alanine, N-propyl- can yield oximes, while reduction can produce alcohols or amines .
Scientific Research Applications
D-Alanine, N-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: D-Alanine, N-propyl- is investigated for its potential use in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of D-Alanine, N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The propyl group enhances its binding affinity and specificity towards these targets. In microbial systems, D-Alanine, N-propyl- can inhibit cell wall synthesis by interfering with the function of enzymes involved in peptidoglycan biosynthesis .
Comparison with Similar Compounds
D-Alanine: The parent compound, which lacks the propyl group.
L-Alanine: The enantiomer of D-Alanine, with different biological activity.
D-Alanyl-D-Alanine: A dipeptide involved in bacterial cell wall synthesis.
Uniqueness: D-Alanine, N-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it a valuable compound in various applications .
Properties
CAS No. |
1568199-85-8 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
UTIMBUCRNZURQB-RXMQYKEDSA-N |
Isomeric SMILES |
CCCN[C@H](C)C(=O)O |
Canonical SMILES |
CCCNC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


